REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[N:3]=1.CN(C=O)C.C([O-])([O-])=O.[K+].[K+].[OH:20][C:21]1[CH:22]=[C:23]([C:26]([F:29])([F:28])[F:27])[S:24][CH:25]=1>O>[F:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([O:20][C:21]2[CH:22]=[C:23]([C:26]([F:29])([F:28])[F:27])[S:24][CH:25]=2)[N:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=NC(=CC=C1)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(SC1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
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EXTRACTION
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Details
|
After extraction twice with heptane/ethyl acetate (1:1)
|
Type
|
WASH
|
Details
|
twice with ethyl acetate the product is washed with water and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Chromatographic purification on silica gel with heptane/ethyl acetate (3:7) as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC(=CC=C1)OC=1C=C(SC1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |